molecular formula C19H20FN5O2S B2861803 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine CAS No. 1396673-33-8

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine

Cat. No. B2861803
CAS RN: 1396673-33-8
M. Wt: 401.46
InChI Key: QXAKJTXDWGHLLS-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine is a useful research compound. Its molecular formula is C19H20FN5O2S and its molecular weight is 401.46. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Antagonists for PET Studies

The compound also shares structural similarities with radiolabeled antagonists used in positron emission tomography (PET) studies, such as [18F]p-MPPF. Plenevaux et al. (2000) discussed [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a 5-HT1A antagonist for studying serotonergic neurotransmission with PET. This compound's chemistry, radiochemistry, animal data, human data, toxicity, and metabolism were explored, offering insights into the utility of such compounds in neuroscience research Plenevaux, A., Lemaire, C., Aerts, J., et al. (2000). Nuclear Medicine and Biology.

Enzyme Inhibitory and Antioxidant Activities

Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus, examining their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study demonstrated promising results, suggesting these compounds' potential in developing therapeutic agents targeting various biochemical pathways Mermer, A., Demirbas, N., Demirbaş, A., et al. (2018). Bioorganic Chemistry.

Dopamine Uptake Inhibition

The compound is structurally related to dopamine uptake inhibitors like GBR-12909. Ironside et al. (2002) described the scale-up synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), highlighting the development of a robust process for its preparation. This research underlines the compound's relevance in studying neurotransmission and potential therapeutic applications for disorders related to dopamine dysregulation Ironside, M., Sugathapala, P., Robertson, J., et al. (2002). Organic Process Research & Development.

properties

IUPAC Name

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-27-17-5-4-14(11-16(17)20)25-15(12-21-22-25)13-23-6-8-24(9-7-23)19(26)18-3-2-10-28-18/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAKJTXDWGHLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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